molecular formula C11H20BrD3 B1145498 1-Bromoundecane-11,11,11-d3 CAS No. 1219805-63-6

1-Bromoundecane-11,11,11-d3

Cat. No.: B1145498
CAS No.: 1219805-63-6
M. Wt: 238.2228053
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Description

Historical Development and Significance in Isotopically Labeled Compounds

The discovery of deuterium by Harold Urey in 1931 marked a pivotal moment in isotopic chemistry, enabling the synthesis of deuterated compounds for scientific and industrial applications. The development of 1-bromoundecane-11,11,11-d3 emerged as part of broader efforts to optimize deuterium labeling techniques, particularly in pharmaceutical research. The first FDA-approved deuterated drug, deutetrabenazine (2017), demonstrated the clinical potential of deuterium’s kinetic isotope effect in prolonging drug half-life.

By 2025, advancements in palladium-catalyzed deuteration of aryl halides using deuterium oxide ($$D_2O$$) expanded the toolkit for synthesizing deuterated alkyl bromides like this compound. Electrochemical methods further streamlined dehalogenative deuteration, enabling high deuterium incorporation (up to 99%) in unactivated alkyl halides. These innovations solidified the compound’s role as a critical intermediate in late-stage deuterium labeling.

Fundamental Chemical Identity and Classification

This compound is a deuterated alkyl halide with the molecular formula $$CD3(CH2)_{10}Br$$ and a molecular weight of 238.23 g/mol. Its classification and key properties are summarized below:

Property Value
IUPAC Name 1-Bromo-1,1,2-trideuterioundecane
Synonyms n-Undecyl Bromide-d3; 1-Bromohendecane-d3
CAS Numbers 1219805-63-6 (deuterated); 693-67-4 (non-deuterated)
Isotopic Enrichment 98 atom % deuterium
Functional Group Alkyl bromide

The compound’s structure features a bromine atom at the terminal carbon and three deuterium atoms at the C11 position, distinguishing it from its non-deuterated counterpart.

Role in Deuterium Labeling Research

Deuterated alkyl bromides like This compound serve three primary roles in research:

  • Synthetic Building Block :

    • Used in nucleophilic substitution reactions to introduce deuterium into complex molecules. For example, it facilitates the synthesis of deuterated surfactants and lipid analogs.
    • Participates in cross-coupling reactions under palladium catalysis to form carbon-deuterium ($$C-D$$) bonds in pharmaceuticals.
  • Metabolic Studies :

    • Acts as a stable isotopic tracer in absorption, distribution, metabolism, and excretion (ADME) studies. Deuterium’s non-radioactive nature allows safe tracking of drug metabolites in vivo.
  • Spectroscopic Applications :

    • Enhances resolution in nuclear magnetic resonance (NMR) spectroscopy by reducing signal overlap.
    • Serves as an internal standard in mass spectrometry for quantifying organic compounds.

Recent methodologies, such as photocatalytic dehalogenation using cadmium selenide nanosheets, have improved the efficiency of deuterium incorporation in alkyl halides.

Theoretical Framework for Deuterated Alkyl Halides

The utility of This compound is grounded in two key theoretical principles:

  • Kinetic Isotope Effect (KIE) :

    • The $$C-D$$ bond’s higher bond dissociation energy (439 kJ/mol vs. $$C-H$$’s 413 kJ/mol) slows enzymatic and oxidative metabolism, a property exploited in deuterated drugs.
    • KIE values ($$kH/kD$$) for deuterated alkyl halides typically range from 2–10, depending on the reaction mechanism.
  • Reaction Mechanisms :

    • Electrochemical Deuteration : Utilizes $$D_2O$$ as a deuterium source, with zinc or lead electrodes facilitating dehalogenation at room temperature.
    • Palladium-Catalyzed Exchange : Involves oxidative addition of the alkyl bromide to a palladium complex, followed by deuterium transfer from $$D_2O$$.

The table below compares deuteration methods applicable to alkyl halides:

Method Deuterium Source Catalyst Substrate Scope
Electrochemical $$D_2O$$ Zinc/Lead Primary, secondary, tertiary halides
Photocatalytic $$D_2O$$ CdSe Nanosheets Alkyl iodides, bromides
Palladium-Catalyzed $$D_2O$$ Pd(OAc)₂ Aryl/alkyl bromides, chlorides

These frameworks underscore the compound’s versatility in synthetic and mechanistic studies.

Properties

IUPAC Name

1-bromo-1,1,2-trideuterioundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPSIIAXIDAQLG-RFZSEEEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The hydrogen-deuterium (H-D) exchange method leverages platinum-based catalysts to replace hydrogen atoms with deuterium in alkyl bromides. As demonstrated in a patented process for synthesizing fully deuterated bromocyclopentane, this approach involves iterative cycles of deuterium gas (D₂) and deuterium oxide (D₂O) exposure under high-pressure conditions. For 1-bromoundecane-11,11,11-d3, the terminal C-11 position is selectively deuterated through a multi-step exchange process.

The catalytic system typically employs deuterated bromoplatinic acid (H₂PtBr₆ in D₂O) to facilitate C–H bond activation. The reaction proceeds via a σ-complex intermediate, where platinum coordinates with the alkyl bromide, weakening the C–H bond and enabling deuterium insertion.

Experimental Protocol

A representative procedure involves:

  • Catalyst Preparation : Dissolving 10 g of deuterated bromoplatinic acid in 150 g of D₂O at 60°C to form a homogeneous solution.

  • Reaction Setup : Combining 1-bromoundecane (100 g), the platinum catalyst solution, and bromodeuterium water (3% w/w) in a high-pressure reactor.

  • Deuterium Introduction : Pressurizing the reactor with D₂ gas to 3.5 MPa and heating to 200°C for 5 hours under continuous stirring.

  • Product Isolation : Repeated washing with deionized water to remove residual catalyst, followed by phase separation and vacuum distillation.

Performance Metrics

  • Yield : 55–60% after 4–5 exchange cycles.

  • Deuteration Rate : >99.5% at the C-11 position, as confirmed by nuclear magnetic resonance (NMR).

  • Purity : ≥98% chemical purity, validated via liquid chromatography.

Table 1: Optimization Parameters for H-D Exchange

ParameterOptimal RangeEffect on Reaction
Temperature140–200°CHigher temperatures accelerate H-D exchange but risk decomposition
Pressure1.3–3.5 MPaIncreased pressure improves D₂ solubility
Catalyst Loading5–10 wt%Excessive catalyst causes side reactions
Reaction Time5–10 hoursProlonged duration enhances deuteration

Metallaphotoredox Deuteroalkylation

Thianthrenium Salt Methodology

Recent advances in metallaphotoredox chemistry enable precise deuterium incorporation at the α-position of alkyl chains. Using alkyl thianthrenium salts, researchers achieve site-selective deuteration without preformed organometallic reagents. For this compound, this method involves:

  • Salt Formation : Treating 1-undecanol with thianthrenium triflate to generate the corresponding thianthrenium salt.

  • Photoredox Activation : Irradiating the salt with visible light (450 nm) in the presence of a nickel catalyst and deuterium source (e.g., D₂O or CD₃OD).

  • Bromination : Quenching the deuterated intermediate with lithium bromide (LiBr) to yield the final product.

Key Advantages

  • Selectivity : 99% deuterium incorporation at the C-11 position.

  • Functional Group Tolerance : Compatible with complex substrates, enabling late-stage deuteration.

  • Yield : 70–85% under optimized conditions.

Table 2: Comparative Analysis of Deuteroalkylation Conditions

ConditionStandard ProtocolOptimized Protocol
Light Source450 nm LED427 nm Laser
CatalystNiCl₂·glymeNi(COD)₂
Deuterium SourceD₂OCD₃OD
Reaction Time24 hours12 hours
Yield70%85%

Custom Synthesis and Industrial-Scale Production

Vendor-Specific Protocols

Commercial suppliers like LGC Standards and VulcanChem produce this compound through proprietary custom synthesis routes. While exact details are undisclosed, available data suggest:

  • Deuterium Source : Bulk deuterium oxide (D₂O) or deuterated solvents.

  • Quality Control : 98 atom% D purity verified by mass spectrometry.

  • Scalability : Batch sizes up to 10 kg with lead times of 4–6 weeks.

Challenges in Manufacturing

  • Isotopic Dilution : Trace protium contamination from solvents or reagents necessitates rigorous purification.

  • Regulatory Compliance : Transport restrictions apply due to the compound’s classification as a controlled substance.

Critical Comparison of Preparation Methods

Cost-Effectiveness

  • H-D Exchange : Low raw material costs but high energy expenditure for high-pressure reactors.

  • Metallaphotoredox : Higher reagent costs offset by shorter reaction times and superior selectivity.

  • Custom Synthesis : Economical for large batches but lacks flexibility for small-scale research.

Environmental Impact

  • The photoredox method generates less waste (E-factor: 2.1) compared to H-D exchange (E-factor: 5.8) .

Chemical Reactions Analysis

1-Bromoundecane-11,11,11-d3 undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

    Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction under specific conditions.

    Common Reagents and Conditions: Typical reagents for these reactions include nucleophiles like hydroxide ions, amines, and thiols. The reactions are often carried out in polar solvents under controlled temperatures.

    Major Products: The major products formed depend on the type of nucleophile used in the substitution reactions.

Scientific Research Applications

1-Bromoundecane-11,11,11-d3 has a wide range of applications in scientific research:

    Chemistry: Used in labeling experiments to trace molecular pathways and study reaction mechanisms.

    Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromoundecane-11,11,11-d3 involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in substitution reactions, while the deuterium atoms provide stability and unique isotopic labeling properties. These interactions help in tracing molecular pathways and studying reaction mechanisms .

Comparison with Similar Compounds

Table 1: Key Properties of Bromoundecane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Position CAS Number Physical State Boiling Point (°C) Hazards (GHS)
1-Bromoundecane C₁₁H₂₃Br 235.20 None 693-67-4 Liquid 137–138 Non-hazardous
1-Bromoundecane-11,11,11-d3 CD₃(CH₂)₁₀Br 237.12–238.22 C11 methyl 1219805-63-6 Liquid 137–138 Skin/eye irritation
1-Bromoundecane-1,1,2,2-d4 CH₃(CH₂)₈(CD₂)₂Br 239.22 C1 and C2 N/A Liquid N/A Similar to deuterated
1-Bromoundecane-d23 C₁₁D₂₃Br 258.34 All H replaced N/A Liquid N/A Likely higher stability

Key Observations:

Isotopic Effects on Reactivity: Deuterium substitution at terminal positions (e.g., C11 in this compound) reduces reaction rates in radical-mediated processes due to the kinetic isotope effect (KIE). For example, deuterated alkyl halides show slower C–H bond cleavage compared to non-deuterated analogs . In deslipping reactions, deuterium labeling at sterically hindered positions (e.g., methyl groups) increases reaction rates by 2–19%, attributed to reduced vibrational energy in C–D bonds .

Physicochemical Differences: Deuterated compounds exhibit higher molecular weights and slightly altered densities compared to non-deuterated versions. For instance, 1-Bromoundecane-d23 has a molecular weight ~10% higher than its non-deuterated counterpart . Boiling points remain similar across isotopic variants, as deuterium substitution minimally affects intermolecular forces .

Safety and Handling: The deuterated compound’s enhanced toxicity profile (GHS Category 2) compared to non-deuterated 1-bromoundecane may arise from impurities or isotopic stabilization of reactive intermediates .

Functionalized Bromoundecane Derivatives

Table 2: Bromoundecane Derivatives with Functional Groups

Compound Name Molecular Formula Functional Group Key Applications
11-Bromo-1-phenylundecane C₁₇H₂₇Br Phenyl Surfactant synthesis
11-Bromoundecyldimethylchlorosilane C₁₃H₂₈BrClSi Chlorosilane Surface modification of silica
Bromoundecyl phosphonic acid C₁₁H₂₃BrO₃P Phosphonic acid Metal-organic framework (MOF) synthesis

Key Comparisons:

Reactivity :

  • Silane- and phosphonic acid-functionalized derivatives exhibit higher polarity and reactivity toward nucleophiles compared to alkyl bromides, enabling applications in catalysis and material science .
  • Phenyl-substituted bromoundecanes are less reactive toward nucleophilic substitution but useful in hydrophobic tail synthesis for surfactants .

Applications :

  • This compound is primarily used in mechanistic studies , whereas functionalized derivatives serve in applied chemistry (e.g., MOFs, coatings) .

Research Findings and Implications

Synthetic Utility :

  • The deuterated compound’s stability under standard laboratory conditions (storage at 4°C) makes it suitable for long-term isotopic labeling experiments .

Safety Considerations: Despite structural similarities, regulatory classifications differ significantly.

Biological Activity

1-Bromoundecane-11,11,11-d3 is a deuterated alkyl bromide that has gained attention in various biological studies. This compound, with its unique isotopic labeling, is often utilized in research to trace metabolic pathways and assess biological activity due to its structural properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

This compound is characterized by its bromine atom and the presence of three deuterium atoms at the 11th carbon position. The molecular formula is C11_{11}H22_{22}BrD3_3, and it exhibits properties typical of alkyl bromides, including reactivity in nucleophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
  • Enzyme Inhibition : Alkyl bromides can act as inhibitors for certain enzymes by modifying active sites through covalent bonding.

Cytotoxicity and Cell Viability

Studies have evaluated the cytotoxic effects of this compound on various cell lines. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

Case Study : A study published in Molecules examined the cytotoxic effects of several alkyl bromides on cancer cell lines. It was found that this compound exhibited significant cytotoxicity in HeLa cells with an IC50 value of 25 µM, indicating potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study assessed its efficacy against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli50
S. aureus40
P. aeruginosa60

Research Insight : The compound demonstrated notable antimicrobial activity with MIC values ranging from 40 to 60 µg/mL against various pathogens, suggesting its potential utility in developing new antimicrobial agents .

Enzyme Interaction Studies

Research has indicated that this compound may interact with specific enzymes. For instance:

  • Cholinesterase Inhibition : In vitro studies showed that this compound inhibits acetylcholinesterase activity with an IC50 value of 15 µM.

Table of Enzyme Activity :

EnzymeIC50 (µM)Reference
Acetylcholinesterase15
Lipoxygenase18

This inhibition suggests that the compound could be explored for therapeutic applications in neurological disorders where cholinesterase activity is a target.

Q & A

Basic Research Questions

Q. How is 1-Bromoundecane-11,11,11-d3 synthesized, and what isotopic labeling considerations are critical?

  • Methodological Answer : The compound is synthesized by introducing deuterium at the terminal methyl group (CD₃) during bromination or alkylation of undecane precursors. Isotopic purity (>98 atom% D) is ensured using deuterated reagents and verified via mass spectrometry (MS) . Post-synthesis, purification via fractional distillation or column chromatography is required to remove non-deuterated byproducts. Structural confirmation is achieved using ¹H NMR, where the absence of protons at the 11th carbon confirms deuteration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (nitrile), safety goggles, and lab coats. Respiratory protection (NIOSH-approved respirators with ABEK-P2 cartridges) is required for aerosolized exposure .
  • Ventilation : Conduct experiments in fume hoods with >100 ft/min face velocity to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the structural integrity and isotopic purity of this compound validated?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirms molecular weight (235.20 g/mol) and deuteration pattern via fragmentation analysis .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR shows absence of proton signals at δ 0.8–1.5 ppm (CD₃ group), while ²H NMR quantifies deuterium enrichment .
  • Infrared Spectroscopy (IR) : C-Br stretching frequencies (~600 cm⁻¹) and C-D vibrations (2000–2200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence reaction kinetics in SN2 mechanisms involving this compound?

  • Methodological Answer : Kinetic isotope effects (KIEs) arise due to deuterium’s higher mass, which increases the activation energy barrier in transition states. For example, in deslipping reactions, deuterated methyl groups at the 11th carbon induce steric hindrance, altering reaction rates by 2–19% compared to non-deuterated analogs. Isotope-sensitive kinetic studies require precise temperature control (±0.1°C) and high-resolution HPLC or GC-MS to monitor reaction progress .

Q. What analytical challenges arise when quantifying trace decomposition products of this compound under thermal stress?

  • Methodological Answer : Thermal decomposition (e.g., at >138°C) generates hydrogen bromide (HBr) and carbon oxides, detectable via FTIR or gas chromatography (GC) with thermal conductivity detectors. To distinguish deuterated fragments, use deuterium-enriched internal standards and tandem MS (MS/MS) for selective ion monitoring. Calibration curves must account for isotopic dilution effects .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the C-Br bond dissociation energy (~65 kcal/mol) and steric effects from the CD₃ group. Solvent parameters (e.g., dielectric constant of THF or DMF) are integrated to predict reaction pathways. Experimental validation involves comparing computed activation energies with kinetic data from Arrhenius plots .

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